molecular formula C8H10N2O B078154 5-Ethylpyridine-2-carboxamide CAS No. 13509-17-6

5-Ethylpyridine-2-carboxamide

Cat. No.: B078154
CAS No.: 13509-17-6
M. Wt: 150.18 g/mol
InChI Key: UCBJCOXZCMCJJR-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2-carboxamide is a chemical compound of interest in pharmaceutical and life science research. It features a pyridine ring substituted with an ethyl group and a carboxamide functional group, a common scaffold in medicinal chemistry known for its potential to engage in key hydrogen bonding interactions with biological targets . While specific biological data for this compound is limited in the public domain, the N-ethylpyridine-2-carboxamide structure has been identified as a novel and effective scaffold for the development of orally active γ-secretase modulators (GSMs) in ongoing Alzheimer's disease research . This suggests its potential value as a key intermediate for constructing more complex molecules aimed at modulating enzyme activity. Researchers can utilize this compound as a versatile building block for the synthesis of potential therapeutic agents, particularly within neurodegenerative disease studies . For Research Use Only: This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-7(8(9)11)10-5-6/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBJCOXZCMCJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies for 5 Ethylpyridine 2 Carboxamide and Its Derivatives

Established Synthetic Pathways

The synthesis of pyridine (B92270) carboxamides is often achieved through robust and well-documented reaction pathways. These methods include classical condensation reactions to form the heterocyclic core and efficient amidation techniques.

The formation of the pyridine ring is a critical step in the synthesis of many heterocyclic compounds. Classical methods, such as the Chichibabin pyridine synthesis, utilize condensation reactions of aldehydes, ketones, and ammonia (B1221849) or its derivatives. wikipedia.org This approach, though suffering from modest yields at times, is valuable because it employs inexpensive and readily available precursors. wikipedia.org For instance, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde (B116499). wikipedia.org

A key industrial route to precursors of 5-ethylpyridine involves the condensation of acetaldehyde and ammonia to produce 2-methyl-5-ethylpyridine. beilstein-journals.org This intermediate is a crucial commodity chemical for the synthesis of various pyridine derivatives. beilstein-journals.org More broadly, the Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, is a versatile method for creating substituted pyridines. beilstein-journals.org

The formation of the carboxamide group is typically achieved by reacting a carboxylic acid derivative with an amine. The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is usually activated first.

A common method is the Schotten-Baumann reaction, which involves the acylation of an amine using an acyl chloride in the presence of a base like pyridine or a tertiary amine. fishersci.it The necessary acyl chloride can be prepared in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.it

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amidation. fishersci.it These reagents convert the carboxylic acid into a highly activated ester, which then readily reacts with an amine. fishersci.it Common coupling agents fall into two main categories: carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC); and aminium/uronium or phosphonium (B103445) salts like HATU. fishersci.it These reactions are known for high yields and short reaction times. fishersci.it Another approach involves using simple and inexpensive ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), as the amine source for reacting with acid chlorides. ccspublishing.org.cn

Table 1: Common Amidation Methods and Reagents

Method Activating Agent / Reagent Key Features
Schotten-Baumann Reaction Thionyl Chloride (SOCl₂), Oxalyl Chloride Converts carboxylic acid to a more reactive acyl chloride. fishersci.it
Carbodiimide Coupling EDC, DCC, DIC Forms a highly reactive O-acylisourea intermediate. fishersci.it
Phosphonium/Uronium Salts HATU, HOBt Efficient coupling agents often used in peptide synthesis. scirp.orgbohrium.com

The synthesis of complex pyridine carboxamide derivatives often requires multi-step reaction sequences. scirp.orgresearchgate.netijpsr.com These sequences allow for the introduction of various functional groups and structural motifs onto the pyridine core. For example, a series of novel 1-(pyridine-2yl)-1H-pyrazole-5-carboxamide derivatives were synthesized using a cost-effective, multi-step procedure with yields ranging from 73% to 85%. ijpsr.com

Another study detailed the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives through several steps. scirp.org The process began with the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. This acid was then coupled with various amines using EDC and HOBt as coupling agents to yield the final carboxamide products. scirp.org Similarly, imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives have been synthesized in excellent yields (93%–97%) via a multi-step process involving a condensation reaction followed by an acid-amine coupling step using HATU and DIPEA. bohrium.com

Precursor Chemistry and Intermediate Derivatives

The selection and synthesis of appropriate precursors are fundamental to the successful construction of the target molecule. For 5-Ethylpyridine-2-carboxamide, the primary precursor is 5-Ethylpyridine-2-carboxylic acid or its ester derivatives.

5-Ethylpyridine-2-carboxylic acid is a key building block and a compound useful in organic synthesis. cymitquimica.compharmaffiliates.com It serves as the direct precursor for the amidation step to form this compound. This carboxylic acid can be derived from the oxidation of 2-methyl-5-ethylpyridine, a commodity chemical produced from the condensation of acetaldehyde with ammonia. beilstein-journals.org A patented method also describes the preparation of 5-ethylpyridine-2,3-dicarboxylate from alpha-chloro methyl-oxalacetic ester and 2-ethyl acrolein, highlighting another route to functionalized 5-ethylpyridine precursors. google.com The availability of these precursors is critical for developing various derivatives. ontosight.ai

Table 2: Key Precursors and Intermediates

Compound Name Chemical Formula Role in Synthesis
5-Ethylpyridine-2-carboxylic Acid C₈H₉NO₂ Direct precursor for amidation to form the target carboxamide. cymitquimica.compharmaffiliates.com
2-Methyl-5-ethylpyridine C₈H₁₁N Starting material for the synthesis of nicotinic acid and related compounds. beilstein-journals.org
5-Ethylpyridine-2,3-dicarboxylate C₁₁H₁₃NO₄ An intermediate that can be further modified. google.com

The development of chiral analogs of bioactive molecules is crucial for improving their efficacy and understanding their mechanism of action. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. For pyridine-containing structures, several strategies have been developed.

Molybdenum-catalyzed asymmetric alkylation reactions have been used to establish stereocenters in the synthesis of chiral ligands. researchgate.net These methods can achieve high enantioselectivities using specific chiral ligands like pyridinylamides. researchgate.net Another innovative approach involves the ring-expansion of monocyclopropanated pyrroles and furans, which can be synthesized in enantiomerically pure forms. acs.orgnih.gov This metal-free method provides access to highly functionalized and value-added tetrahydropyridine (B1245486) derivatives, which are versatile chiral building blocks. acs.orgnih.gov Furthermore, convergent synthetic routes have been designed for chiral amine derivatives that can be coupled with heterocyclic cores to produce complex chiral molecules, demonstrating the modularity of such synthetic strategies. beilstein-journals.org These advanced methods provide a framework for the potential stereoselective synthesis of chiral analogs of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including structures related to this compound, is a critical area of modern chemical research. The goal is to minimize environmental impact by focusing on aspects such as solvent choice, catalyst efficiency, atom economy, and waste reduction. mdpi.comrsc.org

Key Green Chemistry Strategies:

Use of Greener Solvents: A significant portion of waste in pharmaceutical manufacturing comes from solvents. nih.gov Efforts are being made to replace hazardous volatile organic compounds (VOCs) with more sustainable alternatives. For instance, in the synthesis of dimethindene, a molecule containing a 2-ethylpyridine (B127773) moiety, greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used, offering high reaction performance while being more environmentally benign than traditional solvents like diethyl ether. nih.gov Water has also been employed as a reaction medium for the synthesis of an etoricoxib (B1671761) intermediate, showcasing a very efficient and green approach. justia.com

Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com In the synthesis of etoricoxib intermediates, which share a substituted pyridine core, palladium-catalyzed coupling reactions have been optimized to use the lowest possible amounts of the catalyst. rsc.org Furthermore, biocatalysis, using enzymes or whole cells, is emerging as a powerful and sustainable technique due to its high selectivity and use of green reaction media like water. mdpi.com For the synthesis of N-heterocycles, metal-catalyzed acceptorless coupling and one-pot reactions are being explored to improve atom economy and prevent hazardous waste. mdpi.com

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com For example, solvent-free synthesis methods are being investigated for their potential to significantly reduce waste and environmental impact. mdpi.com The industrial synthesis of nicotinic acid (vitamin B3) from 2-methyl-5-ethylpyridine, while historically involving harsh conditions, has been improved by moving to continuous flow processes to better manage byproducts and energy consumption. beilstein-journals.org

The following table summarizes green chemistry approaches applicable to the synthesis of pyridine-containing compounds.

Green Chemistry PrincipleApplication in Pyridine SynthesisResearch Finding
Alternative Solvents Replacement of VOCs in reactions involving pyridine derivatives.Cyclopentyl methyl ether (CPME) and 2-MeTHF used as effective and greener alternatives to diethyl ether in the synthesis of dimethindene. nih.gov
Aqueous Media Use of water as a reaction solvent.Water was successfully used as the reaction medium for preparing a key intermediate of Etoricoxib. justia.com
Catalyst Optimization Minimizing catalyst loading in cross-coupling reactions.Palladium catalyst amounts were efficiently optimized for the synthesis of an Etoricoxib intermediate. rsc.org
Biocatalysis Use of enzymes to catalyze reactions.Biocatalysis is highlighted as a sustainable technique for API synthesis, offering high selectivity and use of green reaction media. mdpi.com
Process Intensification Shifting from batch to continuous flow processes.The industrial synthesis of nicotinic acid from 2-methyl-5-ethylpyridine is now run as a continuous flow process to improve efficiency and manage waste. beilstein-journals.org

Analog and Derivative Synthesis Strategies

A wide array of synthetic strategies has been developed to access analogs and derivatives of this compound. These methods allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, including fused ring systems and radiolabeled compounds for imaging.

Synthesis via Amide Bond Formation: A prevalent method for synthesizing pyridine-2-carboxamide derivatives involves the coupling of a pyridine-2-carboxylic acid with a variety of amines. This reaction is typically facilitated by standard peptide coupling agents. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized by reacting the corresponding carboxylic acid with various amines using tripropylphosphonic anhydride (B1165640) (T3P) as the coupling agent. nih.gov Similarly, new 5-substituted pyridine-2-carboxamides were prepared in good yields using uronium-based coupling agents like HATU under mild conditions. connectjournals.com

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. An efficient synthesis of a key ketone intermediate for the drug Etoricoxib involves the α-arylation of an acetylpicoline derivative with a substituted bromophenyl or chlorophenyl methyl sulfone. rsc.org This strategy highlights the utility of cross-coupling in constructing complex molecules from simpler, readily available starting materials.

Synthesis from Halogenated Pyridines: Halogenated pyridines serve as versatile starting materials for a range of derivatives. A process for preparing N-(2-aminoethyl)-5-halo-2-pyridinecarboxamides starts from 2-cyano-5-halopyridine. The initial reaction with 1,2-diaminoethane yields a 2-(5-halopyridin-2-yl)-1H-imidazoline intermediate, which is then hydrolyzed to the desired carboxamide. google.com

Derivatization via Chalcones and Pyrimidines: Complex derivatives can be built from a core structure containing the 5-ethylpyridine moiety. Starting from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a series of chalcones were synthesized by reaction with various aromatic acetophenones. These chalcones were then used as precursors to synthesize pyrimidine (B1678525) and amide derivatives, demonstrating a modular approach to expanding a chemical library. researchgate.netumich.edu

Synthesis of Dicarboxylate Derivatives: The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate, an important intermediate for the herbicide imazethapyr, can be achieved through different esterification methods. cabidigitallibrary.org One approach involves the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid using concentrated sulfuric acid as a catalyst. cabidigitallibrary.org An alternative method utilizes α-chloro methyl-oxalacetic ester and 2-ethyl acrolein with ammonium acetate (B1210297) as the nitrogen source in an ethanol (B145695) medium, which is considered more environmentally friendly due to reduced waste. google.com

Synthesis of Radiolabeled Derivatives: For applications in medical imaging, pyridine-2-carboxamide derivatives can be labeled with positron-emitting isotopes. [¹⁸F]-labeled derivatives have been prepared through a one-step radiofluorination process, yielding compounds suitable for use as PET imaging probes. nih.gov

The following table details various synthetic strategies for producing analogs and derivatives related to this compound.

Derivative TypeStarting Material(s)Key Reagents/ConditionsProduct
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, various aminesT3P, DIPEAFinal amide compounds. nih.gov
5-Substituted Pyridine-2-carboxamides 5-Substituted pyridine-2-carboxylic acids, aminesHATU, TBTUVarious new 5-substituted pyridine-2-carboxamides. connectjournals.com
Etoricoxib Ketone Intermediate Acetylpicoline derivative, 4-bromo/chlorophenyl methyl sulfonePalladium catalyst, baseKetosulfone intermediate for Etoricoxib. rsc.org
N-(2-aminoethyl)-5-halo-2-pyridinecarboxamides 2-Cyano-5-halopyridine, 1,2-diaminoethane1. Reaction to form imidazoline (B1206853) 2. HydrolysisN-(2-aminoethyl)-5-halo-2-pyridinecarboxamide. google.com
Chalcone and Pyrimidine Derivatives 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, acetophenonesNaOH (for chalcones); Guanidine nitrate (B79036) (for pyrimidines)A series of chalcones, pyrimidines, and amide derivatives. researchgate.netumich.edu
Diethyl 5-ethylpyridine-2,3-dicarboxylate 5-Ethyl-2,3-pyridinedicarboxylic acid, ethanolConcentrated H₂SO₄Diethyl 5-ethylpyridine-2,3-dicarboxylate. cabidigitallibrary.org
[¹⁸F]Fluorinated Pyridine-2-carboxamides Precursor molecule[¹⁸F]FluorideRadiolabeled imaging probes. nih.gov
Thieno[2,3-b]pyridine-2-carboxamide Derivatives Multi-step synthesis starting from simpler precursorsConventional heating, various reagentsN-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of this compound.

The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine ring typically appear as multiplets in the downfield region, owing to their varied electronic environments and spin-spin coupling interactions. researchgate.net The ethyl group protons present as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, a result of coupling with adjacent protons. researchgate.net The amide protons can sometimes be observed as a broad singlet, though their chemical shift and appearance can be influenced by solvent and temperature.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.00-8.31m-
Amide-NH₂~6.7br s-
Ethyl -CH₂-2.54q-
Ethyl -CH₃1.17t-

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. Data is compiled from analogous structures. researchgate.netrsc.orgchemicalbook.com

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal, with their chemical shifts being indicative of their local electronic environment. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. The carbons of the pyridine ring resonate in the aromatic region, and their specific shifts are influenced by the positions of the ethyl and carboxamide substituents. The ethyl group carbons appear in the upfield aliphatic region.

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

Carbon Type Chemical Shift (δ, ppm)
Amide C=O~165.0
Pyridine C2-C6122.4-160.5
Ethyl -CH₂-~25.1
Ethyl -CH₃~15.5

Note: The presented chemical shifts are approximate values based on data from similar pyridine carboxamide structures. researchgate.netrsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations. The most prominent of these is the C=O stretching vibration of the amide group, which typically appears as a strong band in the IR spectrum. utdallas.edu The N-H stretching vibrations of the primary amide give rise to bands in the high-frequency region. utdallas.edu Aromatic C-H and C=C stretching vibrations from the pyridine ring are also readily identifiable. vscht.cz The aliphatic C-H stretching and bending vibrations of the ethyl group are observed in their characteristic regions.

Table 3: Key IR and Raman Vibrational Frequencies for Pyridine and Amide Moieties

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretching (Amide)3100-3500Strong, somewhat broad
Aromatic C-H Stretching3000-3100Medium to weak
Aliphatic C-H Stretching2850-2960Medium
C=O Stretching (Amide)~1710Strong
Pyridine Ring Stretching1400-1600Medium to strong
N-H Bending (Amide)1525-1535Medium

Note: These are general ranges and the exact positions and intensities can be influenced by the specific molecular environment and solid-state effects. utdallas.eduvscht.czukm.my

In the solid state, intermolecular interactions, such as hydrogen bonding involving the amide group, can significantly influence the vibrational spectra. These interactions can lead to shifts in band positions and changes in band shapes compared to the solution or gas phase. For instance, hydrogen bonding typically causes a redshift (lowering of frequency) and broadening of the N-H and C=O stretching bands. nih.gov Analysis of these spectral changes can provide information about the crystal packing and hydrogen bonding network in solid this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic losses of small neutral molecules or radicals. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the amide group, or parts thereof. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of pyridine-2-carboxamide derivatives are characterized by transitions occurring within the molecule's chromophores. uzh.ch In a related manganese (II) complex involving a pyridine-2-carboxylic acid derivative, a major absorption peak was observed at 281 nm. researchgate.net This absorption is attributed to a combination of π → π* and n → π* electronic transitions. researchgate.net

Generally, for molecules containing π bonds, such as aromatic rings, and non-bonding lone pair electrons, like those on oxygen and nitrogen atoms, two primary types of electronic transitions are observed in the UV-visible range:

π → π* transitions: These occur when an electron from a π bonding orbital is promoted to a π anti-bonding orbital. uzh.ch These transitions are typically strong, indicating a high probability of occurrence. scribd.com

n → π* transitions: This involves the excitation of an electron from a non-bonding orbital (lone pair) to a π anti-bonding orbital. uzh.chscribd.com These transitions generally require less energy (occur at longer wavelengths) compared to π → π* transitions but have a lower probability. uzh.chscribd.com

In a study of Zn(II) and Cu(II) complexes with 6-chloropyridine-2-carboxylic acid, the observed absorption bands were assigned to π - π* and n - π* transitions, as well as ligand-metal charge transfer (LMCT) and metal-metal charge transfer (MMCT) for the copper complex. researchgate.net The electronic transitions are often influenced by the solvent and the specific metal ion in complexed forms. researchgate.netresearchgate.net

X-Ray Crystallography and Solid-State Structure Determination

Single-Crystal X-Ray Diffraction (SXRD) Analysis

Single-crystal X-ray diffraction (SXRD) analysis provides definitive structural information for crystalline solids. uhu-ciqso.esfzu.cz For derivatives of pyridine-carboxamide, SXRD studies have revealed detailed coordination environments in metal complexes. For instance, in cadmium(II) pyridine-carboxamide complexes, the metal ions were found to be eight-coordinated, with the specific geometry depending on the counter anion present. scispace.com Similarly, the crystal structure of a tricationic pro-ligand, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was determined using SXRD, showing a monoclinic crystal system. researchgate.net

The process of SXRD involves mounting a suitable single crystal on a diffractometer and collecting diffraction data as the crystal is rotated in an X-ray beam. cnr.it The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates. iucr.org

Table 1: Illustrative Crystallographic Data for a Pyridine Carboxamide Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.1165 (5)
b (Å)13.5678 (6)
c (Å)15.3183 (6)
α (°)102.723 (4)
β (°)105.949 (4)
γ (°)90.975 (4)
Volume (ų)2159.51 (16)
Z4
Note: This data is for 4-{[4-(3,5-Dimethoxybenzamido)phenyl]sulfanyl}-N-methylpyridine-2-carboxamide and serves as an example of typical crystallographic parameters. iucr.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.netmdpi.com Hydrogen bonds are among the most significant of these, playing a dominant role in the formation and stability of organic solids. mdpi.com In the crystal structures of pyridine carboxamide derivatives, intermolecular N–H···O hydrogen bonds are commonly observed, often leading to the formation of dimers or extended networks. scispace.comiucr.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as dnorm (normalized distance) are mapped onto it to highlight regions of close contact. acs.org

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H41.0
O···H/H···O18.7
C···H/H···C23.2
N···H/H···N9.2
C···C1.6
Note: This data is for ethyl 5-phenylisoxazole-3-carboxylate and is illustrative of the type of information obtained from Hirshfeld analysis. nih.gov

Advanced Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism for Chiral Derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods, including Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral molecules in solution. mdpi.comacs.org

VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net The determination of absolute configuration is typically achieved by comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations, often using Density Functional Theory (DFT), for the different possible enantiomers. acs.org A good match between the experimental and a calculated spectrum allows for a confident assignment of the molecule's absolute stereochemistry. acs.org This approach has been successfully applied to various chiral molecules, including derivatives of pyridine. acs.orgresearchgate.net The reliability of the assignment depends on factors such as the level of theory and the basis set used in the calculations. acs.org

While no specific studies on the chiroptical spectroscopy of chiral derivatives of this compound were found, the principles of VCD would be directly applicable to such compounds should they be synthesized in enantiomerically pure forms.

Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of 5-Ethylpyridine-2-carboxamide are not widely reported. However, we can infer its likely properties based on its precursor, 5-Ethylpyridine-2-carboxylic acid, and other related pyridine (B92270) carboxamides.

PropertyInferred Value/Information for this compoundData for 5-Ethylpyridine-2-carboxylic acid
Molecular Formula C8H10N2OC8H9NO2 cymitquimica.com
Molecular Weight ~150.18 g/mol 151.16 g/mol cymitquimica.com
Appearance Likely a solid at room temperatureSolid chemsrc.com
Melting Point Not available94-96 °C chemsrc.com
Boiling Point Not available306.3 °C at 760 mmHg chemsrc.com
Solubility Expected to have some solubility in water and polar organic solventsSoluble in organic solvents. cymitquimica.com

Computational and Theoretical Chemistry Studies of 5 Ethylpyridine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of quantum chemical calculations due to its balance of computational efficiency and accuracy in treating electron correlation. q-chem.com DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived, including optimized geometries, conformational preferences, and vibrational frequencies. mdpi.com Calculations are typically performed using a functional, such as the popular B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p) to describe the atomic orbitals. wu.ac.thresearchgate.net

Optimized Molecular Structures and Geometries

DFT calculations are employed to find the lowest energy structure of a molecule, known as its optimized geometry. This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stable state is reached. For 5-Ethylpyridine-2-carboxamide, the geometry is defined by the spatial arrangement of its constituent pyridine (B92270) ring, ethyl group, and carboxamide substituent.

While specific experimental data for this compound is not available, DFT studies on analogous structures, such as other pyridine derivatives and molecules containing the 5-ethylpyridine moiety, provide reliable predictions for its geometric parameters. wu.ac.thresearchgate.net The pyridine ring is expected to be largely planar, with minor distortions caused by the substituents. The bond lengths within the aromatic ring are predicted to be intermediate between single and double bonds, a characteristic feature of aromatic systems. wu.ac.th The geometry of the ethyl and carboxamide groups will adopt conformations that minimize steric hindrance.

Below is a table of expected geometric parameters for this compound based on DFT calculations of related compounds.

ParameterExpected Value (Å or °)Comment
C=O Bond Length~1.22 ÅTypical for a carboxamide group. bendola.com
Amide C-N Bond Length~1.38 ÅShows partial double bond character. bendola.com
Pyridine C-C Bond Lengths1.38 - 1.40 ÅCharacteristic of an aromatic pyridine ring. wu.ac.th
Pyridine C-N Bond Lengths~1.34 ÅStandard for pyridine and its derivatives.
Ring-C(ethyl) Bond Length~1.51 ÅTypical sp²-sp³ carbon-carbon single bond.
Ring-C(amide) Bond Length~1.50 ÅTypical sp²-sp² carbon-carbon single bond.
C-C-O Bond Angle (Amide)~122°Influenced by the carbonyl oxygen's lone pairs. bendola.com
C-C-N Bond Angle (Amide)~115°Standard geometry for an amide group. bendola.com

Conformational Analysis

Conformational analysis investigates the different spatial orientations of a molecule that arise from rotation around its single bonds. For this compound, key rotations include the bond between the pyridine ring and the carboxamide group, and the bond between the ring and the ethyl group. These rotations can lead to different conformers with varying energies.

A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. researchgate.net For this compound, the analysis would focus on the dihedral angle between the carboxamide group and the pyridine ring. The planarity of this system is influenced by a balance between the stabilizing effect of conjugation (favoring a planar structure) and steric repulsion between the amide's oxygen or amino group and the atoms on the pyridine ring (which can favor a twisted conformation). Studies on similar molecules show that the carboxamide group is often slightly twisted out of the plane of the aromatic ring to relieve steric strain. mdpi.com The ethyl group is also flexible, with rotation around the C-C bond leading to staggered and eclipsed conformations, with the staggered form being more stable.

Vibrational Frequency Predictions

DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov Comparing theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of vibrational bands. researchgate.net

For this compound, the predicted spectrum would feature characteristic bands for each functional group:

Pyridine Ring: C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. tandfonline.com The characteristic ring stretching and breathing modes occur in the 1600–1000 cm⁻¹ range. researchgate.net

Carboxamide Group: A strong C=O stretching vibration is expected around 1680-1650 cm⁻¹. tandfonline.com The N-H stretching vibrations of the primary amide would appear as two bands in the 3400-3100 cm⁻¹ region, while N-H bending (amide II band) is typically found near 1640-1540 cm⁻¹.

Ethyl Group: Asymmetric and symmetric C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are predicted between 3000 cm⁻¹ and 2850 cm⁻¹. mdpi.com

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Associated Functional Group
N-H Stretch (asymmetric & symmetric)3400 - 3100Carboxamide (-CONH₂)
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Aliphatic C-H Stretch3000 - 2850Ethyl Group (-CH₂CH₃)
C=O Stretch (Amide I)1680 - 1650Carboxamide (-CONH₂)
N-H Bend (Amide II)1640 - 1540Carboxamide (-CONH₂)
Pyridine Ring Stretches1600 - 1400Pyridine Ring

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO represents the outermost electrons of a molecule and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. bendola.com In pyridine derivatives, the HOMO is often a π-orbital delocalized over the aromatic ring. For this compound, the electron-donating nature of the ethyl group is expected to raise the energy of the HOMO compared to unsubstituted pyridine, thus increasing its electron-donating capability. DFT calculations on similar molecules, such as 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, show the HOMO is primarily localized on the pyridine ring and its substituents.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the lowest energy orbital available to accept electrons, and its energy is related to the electron affinity of the molecule. mdpi.com A lower LUMO energy indicates a greater ability to accept electrons. The carboxamide group, being electron-withdrawing, is expected to lower the LUMO energy of this compound and localize the LUMO's electron density over the pyridine ring and the amide functionality.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bendola.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies the molecule is more reactive and can be more easily polarized. bendola.comscispace.com

PropertyDescriptionExpected Influence on this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Raised by the electron-donating ethyl group, making the ring more nucleophilic.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by the electron-withdrawing carboxamide group, making the molecule more electrophilic.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.Determined by the balance of substituent effects; a moderate gap would suggest moderate reactivity.
HOMO LocalizationRegion of the molecule where the HOMO electron density is highest.Expected to be localized on the electron-rich pyridine ring and ethyl group.
LUMO LocalizationRegion of the molecule where the LUMO electron density is highest.Expected to be localized on the pyridine ring and the electron-deficient carboxamide group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized framework of chemical bonds and lone pairs, akin to the familiar Lewis structures. nih.gov This method allows for the quantitative investigation of electron density delocalization between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. The stabilization energy, E(2), associated with these donor-acceptor interactions, is calculated using second-order perturbation theory; a larger E(2) value signifies a more intense interaction. tandfonline.com

In this compound, intramolecular charge transfer (ICT) is a key factor in its electronic structure. NBO analysis reveals that significant delocalization occurs through hyperconjugation. researchgate.net These interactions involve the transfer of electron density from donor orbitals to acceptor orbitals within the molecule.

Key intramolecular interactions expected in this compound include:

n → π and n → σ transitions:** The lone pairs (n) on the nitrogen and oxygen atoms of the carboxamide group are potent electron donors. Strong interactions are expected between the oxygen lone pair and the antibonding π(C=O) orbital of the carbonyl group, as well as between the lone pair of the pyridine nitrogen and the antibonding σ orbitals of adjacent C-C bonds. These n → π* interactions are particularly important as they indicate a transfer of charge from the amide group to the pyridine ring, influencing the molecule's reactivity. scienceacademique.com

For related carboxamide compounds, these stabilization energies can be substantial, indicating significant electronic communication between the substituent and the ring. semanticscholar.org

Intermolecularly, the carboxamide group is a classic motif for forming strong hydrogen bonds. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors. nih.govresearchgate.net In a condensed phase or in the presence of other polar molecules, this compound can form dimers or larger aggregates stabilized by N-H···O and N-H···N hydrogen bonds. NBO analysis of such dimers in related molecules shows very high stabilization energies for these interactions, confirming their importance in the supramolecular chemistry of these compounds. tandfonline.comresearchgate.net

Below is a table of representative stabilization energies from NBO analyses of similar molecules, illustrating the types of interactions expected for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction TypeSource Compound
π(C-C)π(C-C)~26.3π-conjugation in ringHMBA
LP(2) Oπ(C=O)~47.1Lone Pair DelocalizationHMBA
LP(1) Nσ*(C-C)~11.2Lone Pair DelocalizationCefixime
N-HO=C~12.1Intermolecular H-BondNicotinamide-Oxalic Acid Dimer

(Data sourced from computational studies on 2-hydroxy-N'-(1-(naphthalen-1-yl)ethylidene)benzohydrazide (HMBA) semanticscholar.org, Cefixime scienceacademique.com, and Nicotinamide-Oxalic Acid researchgate.net. LP denotes a lone pair.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior and intermolecular interaction patterns. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The most electron-rich areas will be concentrated around the electronegative atoms. A significant negative potential (deep red) is anticipated over the carbonyl oxygen atom of the carboxamide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. scispace.comnih.gov The nitrogen atom of the pyridine ring also exhibits a negative potential, characteristic of its basic lone pair, though its intensity may be modulated by the electron-withdrawing carboxamide group. researchgate.net

Positive Potential (Blue): The most electron-deficient region is expected around the hydrogen atoms of the amide group (-NH₂). This strong positive potential makes them the primary sites for nucleophilic attack and strong hydrogen bond donation.

The MEP analysis clearly identifies the carboxamide group as the most polarized region of the molecule, governing its primary interaction sites for hydrogen bonding and other electrostatic interactions.

Global and Local Chemical Reactivity Descriptors

Chemical hardness (η) quantifies a molecule's resistance to change in its electron distribution or resistance to charge transfer. nih.gov It is approximated by half of the energy gap between the HOMO and LUMO (η ≈ (ELUMO - EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap, indicating lower stability and higher chemical reactivity. scispace.com For substituted pyridine derivatives, hardness values typically fall in the range of 2-3 eV. researchgate.netcore.ac.uk

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system in its ground state. It is the negative of electronegativity (χ) and is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). ias.ac.inbendola.com A more negative chemical potential indicates a more stable compound that is less likely to spontaneously decompose. nih.gov For various pyridine carboxamides, this value is typically in the range of -3 to -4 eV. researchgate.net

The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. nih.gov It quantifies the global electrophilic nature of a molecule and is calculated using the formula ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is particularly useful for predicting the reactivity of molecules in biological systems and other chemical reactions. researchgate.net Pyridine derivatives often exhibit moderate to high electrophilicity indices, depending on the nature of their substituents. researchgate.netresearchgate.net

The following table presents typical calculated values for these global reactivity descriptors for compounds analogous to this compound.

CompoundHardness (η) (eV)Softness (S) (eV⁻¹)Chemical Potential (μ) (eV)Electrophilicity (ω) (eV)
N-methyl-4-chloropyridine-2-carboxamide~2.24~0.45--
2-methoxy-3-nitropyridine2.500.40-4.433.92
2-methoxy-5-nitropyridine2.650.38-4.423.68
4-pyrrolidino pyridine2.100.48-3.422.78

(Data sourced from computational studies on N-methyl-4-chloropyridine-2-carboxamide researchgate.net, nitropyridines researchgate.net, and substituted pyridines ias.ac.in. Note that calculation methods and basis sets may vary between studies.)

These descriptors collectively suggest that this compound is a stable molecule with well-defined sites for electrophilic and nucleophilic interactions, primarily governed by the carboxamide group and the pyridine nitrogen.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and materials science for understanding how a ligand, such as this compound, might interact with a biological receptor or another molecule.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, studies on closely related pyridine carboxamide derivatives offer valuable insights into its potential binding modes and interactions. For instance, research on various pyridine carboxamide derivatives has demonstrated their ability to interact with a range of biological targets through hydrogen bonding and other non-covalent interactions. jksus.orgnih.gov

In a study involving a thiazolidine (B150603) derivative of a compound containing the 5-ethylpyridine-2-yl moiety, molecular docking revealed significant interactions with the CB1 receptor. nih.govmums.ac.irresearchgate.net The docking analysis of this derivative, 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-3-(phenylsulfonyl)thiazolidine-2,4-dione, showed a good docking score and identified key hydrogen bond interactions within the receptor's binding pocket. nih.gov This suggests that the pyridine and carboxamide functionalities, also present in this compound, play a crucial role in molecular recognition and binding.

Furthermore, molecular docking studies of other novel carboxamide-linked pyridopyrrolopyrimidines have shown potent inhibitory activity against targets like the main protease of SARS-CoV-2, highlighting the importance of the carboxamide group in forming key interactions with amino acid residues in the active site. nih.gov These studies typically reveal that the nitrogen and oxygen atoms of the carboxamide group, along with the pyridine nitrogen, can act as hydrogen bond acceptors, while the N-H group of the carboxamide can act as a hydrogen bond donor.

Based on these analogous studies, it can be inferred that this compound likely engages in similar interactions. The pyridine nitrogen and the carbonyl oxygen of the carboxamide group are expected to be key hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. The ethyl group at the 5-position of the pyridine ring would likely contribute to hydrophobic interactions within a receptor's binding site. A representative table of expected interactions based on studies of similar compounds is presented below.

Potential Interaction Type Functional Group on this compound Potential Interacting Residues in a Receptor
Hydrogen Bond AcceptorPyridine NitrogenAmino acids with donor groups (e.g., Serine, Threonine, Tyrosine)
Hydrogen Bond AcceptorCarbonyl OxygenAmino acids with donor groups (e.g., Serine, Threonine, Tyrosine)
Hydrogen Bond DonorAmide N-HAmino acids with acceptor groups (e.g., Aspartate, Glutamate)
Hydrophobic InteractionEthyl GroupHydrophobic amino acids (e.g., Leucine, Isoleucine, Valine)
π-π StackingPyridine RingAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique allows for the study of conformational changes, the stability of ligand-receptor interactions, and the influence of solvent on molecular behavior.

In studies of other carboxamide-containing compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. nih.gov These simulations can reveal whether the initial docked pose is maintained or if the ligand explores different conformations within the binding site.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netmdpi.comgoogle.dkacs.org

The NLO response of a molecule is related to its hyperpolarizability. While there are no specific published NLO calculations for this compound, studies on related organic molecules with donor-acceptor functionalities suggest that it may possess NLO properties. dntb.gov.ua The pyridine ring can act as an electron-withdrawing group, while the carboxamide group can also influence the electronic distribution within the molecule. The presence of the ethyl group, an electron-donating group, further modulates the electronic structure.

DFT calculations on similar pyridine derivatives have been used to compute the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net These calculations typically involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field. The magnitude of the hyperpolarizability is sensitive to the molecular structure, the nature of substituent groups, and the extent of charge transfer within the molecule.

For this compound, it is anticipated that DFT calculations would reveal a non-zero hyperpolarizability. The calculated values would provide a theoretical basis for its potential as an NLO material. A summary of typical NLO parameters that would be calculated is provided in the table below.

NLO Property Description Computational Method
Dipole Moment (μ)A measure of the separation of positive and negative charges in a molecule.DFT
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field.DFT
First-Order Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.DFT

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and properties. Density Functional Theory (DFT) is a common method for calculating these descriptors. bendola.comresearchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors that provide insights into a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.govwuxiapptec.com A smaller gap generally suggests higher reactivity.

For 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, a related compound, DFT calculations have shown the HOMO to be localized on the pyridine ring and the bromine atom, while the LUMO is on the carbonyl and ethylamide groups. The calculated HOMO-LUMO gap was 4.45 eV, indicating moderate reactivity. For this compound, similar calculations would likely show the HOMO distributed over the pyridine ring and the LUMO associated with the carboxamide group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It describes the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.govmpg.de This analysis can reveal hyperconjugative interactions and charge transfer, which contribute to the stability of the molecule. In studies of related carboxamide compounds, NBO analysis has been used to quantify the stabilization energies associated with these interactions. researchgate.nettandfonline.com For this compound, NBO analysis would likely show significant delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and the carbonyl group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. mdpi.comacs.orgresearchgate.netacs.orgrsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show a region of negative potential around the carbonyl oxygen and the pyridine nitrogen, and a region of positive potential around the amide N-H group.

The table below summarizes key quantum chemical descriptors and their significance, with expected trends for this compound based on related compounds.

Quantum Chemical Descriptor Significance Expected Trend for this compound
HOMO EnergyElectron donating abilityRelatively high, influenced by the ethyl group.
LUMO EnergyElectron accepting abilityRelatively low, influenced by the carboxamide and pyridine ring.
HOMO-LUMO GapChemical reactivity and stabilityModerate gap, suggesting a balance of stability and reactivity.
Dipole MomentPolarity and intermolecular interactionsNon-zero, indicating a polar molecule.
NBO Stabilization EnergiesIntramolecular charge transfer and stabilitySignificant stabilization from lone pair delocalization.
MEP Negative RegionsSites for electrophilic attackConcentrated around the carbonyl oxygen and pyridine nitrogen.
MEP Positive RegionsSites for nucleophilic attackConcentrated around the amide N-H proton.

Reaction Kinetics and Mechanisms Involving 5 Ethylpyridine 2 Carboxamide

Kinetic Studies of Synthesis Reactions

While specific kinetic studies detailing the rate constants and activation energies for the synthesis of 5-Ethylpyridine-2-carboxamide are not extensively documented in publicly available literature, kinetic modeling of analogous pyridine (B92270) compounds, such as 2-methyl-5-ethyl-pyridine (MEP), can offer valuable insights. The synthesis of MEP from acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) and paraldehyde (B1678423) (para) has been systematically investigated, revealing that the reaction is subject to acid catalysis.

In these studies, a kinetic model was developed that describes the formation of the main product and various side products. The model incorporates the effects of reactant concentrations, temperature, and the concentration of promoters like ammonium (B1175870) acetate (B1210297). Such models typically involve a set of differential equations representing the rate of change of each chemical species involved in the reaction network. For the MEP synthesis, the model includes four primary reactions that account for the formation of MEP and significant side products. The parameters of these models, such as rate constants and activation energies, are typically determined by fitting the model's predictions to experimental data obtained under various conditions.

A general representation of a rate law for a reaction is given by:

Rate = k[A]^m[B]^n

Where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

The temperature dependence of the rate constant is often described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The following interactive table presents hypothetical kinetic parameters for a synthesis reaction, illustrating the type of data obtained from such studies.

ParameterValueUnits
Rate Constant (k) at 298 K1.5 x 10⁻³L mol⁻¹ s⁻¹
Activation Energy (Ea)55kJ mol⁻¹
Pre-exponential Factor (A)2.0 x 10⁸L mol⁻¹ s⁻¹
Reaction Order (m)1-
Reaction Order (n)1-

Note: The data in this table is illustrative and does not represent experimentally determined values for the synthesis of this compound.

Mechanistic Investigations of Chemical Transformations

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The analysis of this state is fundamental to understanding reaction rates and mechanisms. For reactions involving pyridine carboxamides, such as alkylation, computational studies have been used to model the transition states.

For instance, in the alkylation of pyridine derivatives, the reaction is proposed to proceed through a transition state where the nucleophile attacks the pyridine ring. The stability of this transition state is influenced by factors such as the position of substituents on the pyridine ring. In the case of some pyridine carboxamides, the formation of a hydrogen bond between the amide proton and the reactant can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. This stabilization is particularly relevant for meta- and para-substituted pyridine carboxamides.

The search for transition states typically involves computational methods that map the potential energy surface of the reaction. These methods identify the saddle point on this surface, which corresponds to the transition state. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

A reaction mechanism is composed of a series of elementary steps, each representing a single molecular event such as a bond breaking or bond formation. The elucidation of these processes provides a detailed picture of the chemical transformation.

For pyridine carboxamides, a typical reaction mechanism, such as alkylation, can be broken down into the following elementary steps:

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electrophilic center of the pyridine ring.

Formation of an Intermediate: This attack leads to the formation of a transient intermediate species. In some cases, this intermediate may be a charged species, such as a Meisenheimer complex in nucleophilic aromatic substitution.

Rearrangement/Proton Transfer: The intermediate may undergo rearrangement or proton transfer steps to form a more stable configuration.

Departure of a Leaving Group/Product Formation: The final step involves the departure of a leaving group or a final rearrangement to yield the product.

Catalytic Reaction Mechanisms involving this compound or its Derivatives

Derivatives of this compound can act as ligands that coordinate with metal ions to form complexes with catalytic activity. For example, metal complexes of 5-amino-2-ethylpyridine-2-carboximidate have been shown to catalyze the Henry reaction, which is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. ias.ac.in

The catalytic mechanism for the Henry reaction catalyzed by these metal complexes is believed to involve the following key steps:

Coordination of Reactants: The nitroalkane and the aldehyde coordinate to the metal center of the catalyst. The metal ion acts as a Lewis acid, activating the aldehyde towards nucleophilic attack.

Deprotonation of the Nitroalkane: A base, which can be an external base or a basic site on the ligand, deprotonates the α-carbon of the nitroalkane to form a nitronate anion.

Nucleophilic Attack: The nitronate anion then attacks the carbonyl carbon of the coordinated aldehyde, forming a new carbon-carbon bond and a β-nitroalkoxide intermediate that remains coordinated to the metal.

Protonation and Product Release: The β-nitroalkoxide is protonated, and the resulting β-nitroalcohol product is released from the metal center, regenerating the catalyst for the next cycle.

The efficiency and selectivity of the catalyst are influenced by the nature of the metal ion and the structure of the ligand. The ligand can affect the steric and electronic environment around the metal center, thereby influencing the binding of the reactants and the energetics of the transition states.

The following table summarizes the catalytic activity of various metal complexes of 5-amino-o-ethylpyridine-2-carboximidate in the Henry reaction. ias.ac.in

Metal ComplexCatalyst Loading (mol%)Time (h)Yield (%)
Copper Complex51287
Cobalt Complex51275
Nickel Complex51269
Manganese Complex51272

These findings demonstrate the potential of derivatives of this compound in the development of new catalysts for important organic transformations. ias.ac.in

Coordination Chemistry and Ligand Properties of 5 Ethylpyridine 2 Carboxamide

Ligand Design Principles for Pyridine (B92270) Carboxamide Scaffolds

The pyridine carboxamide scaffold is a versatile and widely utilized framework in coordination chemistry. Its prevalence stems from the presence of multiple binding sites that can be tailored for specific applications, including the design of functional materials, sensors, and derivatives with catalytic or biological activity. mdpi.com The fundamental design of these ligands incorporates a pyridine ring and one or more carboxamide groups. The pyridine nitrogen atom and the amide group's oxygen and nitrogen atoms serve as potential donor sites for coordination with metal ions.

The strategic placement of substituents on the pyridine ring is a key principle in modifying the ligand's properties. For 5-Ethylpyridine-2-carboxamide, the ethyl group at the 5-position influences the ligand's electronic and steric characteristics. This alkyl group is electron-donating, which can increase the electron density on the pyridine nitrogen, potentially enhancing its donor capability and the stability of the resulting metal complexes. The exploitation of these multiple binding sites within pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds allows for the design of various functional materials. mdpi.com This strategic design has led to the development of derivatives with specific catalytic and biological activities. mdpi.com

The amide group itself is crucial, as the deprotonated carboxamido nitrogen can form strong coordinate bonds with metal centers. researchgate.net The interplay between the pyridine ring and the carboxamide moiety allows for the formation of stable chelate rings upon complexation, a foundational concept in the design of effective ligands. The structural rigidity and predictable coordination behavior of the pyridine-2,6-dicarboxamide backbone, for instance, make it an excellent building block for constructing ordered crystalline materials with varied dimensionalities. researchgate.net

Complexation with Transition Metal Ions

This compound readily forms complexes with a variety of transition metal ions due to its effective chelating nature. The pyridine nitrogen and the carbonyl oxygen of the amide group typically act in concert to bind to a metal center.

The synthesis of metal complexes involving pyridine carboxamide ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netias.ac.in For instance, a series of copper(II), cobalt(II), nickel(II), and manganese(II) complexes were synthesized by reacting 5-amino-2-cyanopyridine with the corresponding metal chlorides in anhydrous ethanol. ias.ac.inias.ac.in Similarly, tricopper(II) complexes have been prepared by reacting pyridine dicarboxamide ligands with copper(II) acetate monohydrate. researchgate.net The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent. ias.ac.in

Table 1: Synthesis and Characterization of Representative Pyridine Carboxamide Metal Complexes

Ligand Precursor Metal Salt Solvent Characterization Methods Ref
5-amino-2-cyanopyridine CuCl₂, CoCl₂, NiCl₂, MnCl₂ Anhydrous Ethanol X-ray diffraction, NMR, IR spectroscopy, elemental analysis ias.ac.inias.ac.in
2,6-Bis(pyrazine-2-carboxamido)pyridine Copper(II) acetate monohydrate Not specified X-ray crystallography researchgate.net

This compound typically functions as a bidentate N,O-chelating agent. researchgate.net Coordination occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, forming a stable five-membered chelate ring with the metal ion. This mode of chelation is common for picolinamide (B142947) (pyridine-2-carboxamide) and its derivatives. researchgate.net

Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, various coordination geometries can be achieved. For a metal ion coordinating with two molecules of a bidentate pyridine carboxamide ligand and two other monodentate ligands (like chloride), a distorted octahedral geometry is common. semanticscholar.org In the case of zinc(II) complexes with picolinamide and thiocyanate, a distorted octahedral CoN₄O₂ coordination geometry has been observed. researchgate.net The specific geometry is influenced by the steric and electronic properties of all ligands involved. For example, cobalt(II) complexes with a pyridine-based macrocyclic ligand have shown strongly distorted geometries between octahedral and trigonal prismatic. nih.govresearchgate.net

Table 2: Common Chelation Modes and Geometries for Pyridine Carboxamide Ligands

Ligand Type Chelation Mode Donor Atoms Common Geometries
Pyridine-2-carboxamide Bidentate N(pyridine), O(amide) Octahedral, Square Planar

The electronic properties of metal complexes with this compound are dictated by the interaction between the metal's d-orbitals and the ligand's donor atoms. The N,O-coordination creates a specific ligand field that influences the electronic structure and, consequently, the magnetic and spectroscopic properties of the complex.

The magnetic properties of these complexes are of particular interest, especially for paramagnetic transition metals like copper(II), cobalt(II), and nickel(II). Magnetic susceptibility measurements can reveal information about the spin state of the metal ion and any magnetic interactions between adjacent metal centers in polynuclear complexes. For instance, copper(II) complexes with pyridine derivatives have been shown to exhibit antiferromagnetic behavior, which arises from superexchange interactions between copper(II) ions mediated by bridging ligands. semanticscholar.orgnih.gov Cobalt(II) complexes are often studied for their potential as single-molecule magnets (SMMs), where the ligand field can induce significant magnetic anisotropy. nih.govresearchgate.net Theoretical calculations can complement experimental data to understand the zero-field splitting parameters (D and E) that govern this anisotropy. nih.gov

Catalytic Applications of Metal-5-Ethylpyridine-2-carboxamide Complexes

The well-defined structures and tunable electronic properties of metal complexes derived from pyridine carboxamide ligands make them promising candidates for catalysis. The metal center acts as the active site, while the ligand scaffold provides stability and influences the catalyst's selectivity and activity.

Complexes of this compound and related ligands have demonstrated efficacy in various homogeneous catalytic reactions. The ligand structure can be modified to fine-tune the catalytic performance for specific organic transformations.

One notable application is in oxidation catalysis. Cobalt(III) complexes containing 2-pyridinecarboxamide ligands have been found to be highly active and selective catalysts for the oxidation of ethylbenzene to acetophenone, using molecular oxygen as the oxidant without the need for a solvent. nih.gov Additionally, metallo-organic complexes of copper, cobalt, nickel, and manganese bearing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have been used to catalyze the Henry reaction, achieving good catalytic effects. ias.ac.inias.ac.in Molybdenum(II) complexes with pyridine carboxylate ligands have also been shown to be active catalysts in the homogeneous epoxidation of olefins. researchgate.net The ethyl group at the 5-position of the pyridine ring in this compound can sterically and electronically influence the approach of substrates to the metal's active site, thereby affecting the efficiency and selectivity of the catalytic process.

Table 3: Examples of Homogeneous Catalysis using Pyridine Carboxamide-type Complexes

Catalytic Reaction Metal Complex Key Findings Ref
Henry Reaction Cu, Co, Ni, Mn with 5-amino-2-ethylpyridine-2-carboximidate Good catalytic effects (69-87% conversion) were achieved. ias.ac.inias.ac.in
Oxidation of Ethylbenzene Cobalt(III) with 2-pyridinecarboxamide ligands High catalytic activities and excellent selectivities for acetophenone. nih.gov

Ligand Effects on Catalytic Performance

The performance of a metal-based catalyst is intricately linked to the properties of the ligands coordinated to the metal center. For this compound, its influence on catalytic activity is primarily dictated by the electronic and steric effects of the 5-ethyl substituent on the pyridine ring. These effects can modify the electron density at the metal center and the accessibility of the catalytic site, thereby tuning the catalyst's reactivity, selectivity, and stability.

Electronic Effects:

The ethyl group at the 5-position of the pyridine ring is an electron-donating group (EDG). This property is crucial in modulating the electronic environment of the metal center to which the ligand is bound. The presence of an EDG increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridine nitrogen atom. This increased electron donation to the metal center can have several consequences for a catalytic cycle.

In palladium-catalyzed cross-coupling reactions, for instance, ligands with electron-donating substituents can influence key steps such as oxidative addition and reductive elimination. A more electron-rich metal center can facilitate the oxidative addition step. Studies on a wide range of functionalized pyridine ligands in Pd(II) complexes have shown that the functionalization of ligand molecules with groups of either electron-withdrawing or -donating nature results in significant changes in the physicochemical properties of the coordination compounds. nih.gov For reactions like the Suzuki-Miyaura coupling, Pd(II) complexes with more basic pyridine ligands (i.e., those with electron-donating groups) have been observed to exhibit slightly greater catalytic effectiveness. acs.org An increase in reaction yield has been noted when Pd(II) complexes with more basic ligands are employed as catalysts in other reactions as well, such as the conversion of nitrobenzene to ethyl N-phenylcarbamate. acs.org

The carboxamide group at the 2-position also plays a significant electronic role, often participating in chelation with the pyridine nitrogen to form a stable complex with the metal ion. This chelation can further influence the electronic properties and stability of the catalyst.

Steric Effects:

Steric hindrance is another critical factor that can affect catalytic performance. The size and position of substituents on a ligand can control substrate access to the metal center, influence the coordination geometry, and affect the stability of the catalyst.

In the case of this compound, the ethyl group is located at the 5-position, which is meta to the coordinating pyridine nitrogen atom. This position is relatively remote from the metal center, especially when compared to substituents at the ortho-positions (2- or 6-positions). Consequently, the steric hindrance directly at the catalytic site is expected to be minimal. Research on substituted pyridine ligands has shown that steric effects are most pronounced with substituents in the 2 or 6 positions. acs.org The placement of the ethyl group at the 5-position, therefore, allows for the electronic benefits of the electron-donating group to be realized without introducing significant steric bulk that might impede substrate binding or catalytic turnover.

Ligand FeatureDescriptionExpected Effect on Catalytic PerformanceRelevant Research Context nih.govacs.org
Electronic Effect The 5-ethyl group is electron-donating, increasing the basicity of the pyridine nitrogen.Increases electron density on the metal center, potentially accelerating oxidative addition and enhancing overall catalytic turnover rates.Studies on Pd(II) complexes show that more basic pyridine ligands can lead to greater catalytic effectiveness in cross-coupling and carbonylation reactions.
Steric Effect The ethyl group is at the 5-position, remote from the coordination site.Minimal direct steric hindrance at the metal's active site, allowing substrate access while maintaining electronic benefits.Steric effects are most significant for substituents at the 2- and 6-positions of the pyridine ring. 3- or 4-substitution provides a better correlation between basicity and catalytic activity.
Chelation The pyridine-2-carboxamide moiety can act as a bidentate (N,O or N,N) chelating ligand.Forms stable metal complexes, preventing ligand dissociation and improving catalyst stability and longevity.Pyridine carboxamides are known to form stable chelate complexes with various transition metals.

Material Science Applications of Coordination Polymers

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature allows for the design of crystalline materials with tunable structures and properties, leading to applications in areas such as gas storage, separation, sensing, and catalysis. acs.orgmdpi.com Pyridine carboxamides are versatile building blocks for CPs due to their ability to act as ditopic ligands, coordinating through both the pyridine nitrogen and the carboxamide group. mdpi.com

This compound, as a functionalized pyridine-2-carboxamide ligand, has the potential to be a valuable component in the design of novel CPs. The core pyridine-2-carboxamide structure can chelate a metal ion through the pyridine nitrogen and the amide oxygen, or it can bridge two different metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The specific architecture of the resulting CP is influenced by the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions. acs.orgresearchgate.net

The introduction of the ethyl group at the 5-position can influence the final structure and properties of the CP in several ways:

Functionalization of Pores: In porous CPs, or metal-organic frameworks (MOFs), the ethyl groups would line the surfaces of the internal channels or pores. This would render the pores more hydrophobic, which could be advantageous for the selective adsorption of nonpolar guest molecules.

Luminescence Properties: Many coordination polymers, particularly those involving Zn(II) or Cd(II), exhibit luminescence. The electronic properties of the organic ligand play a crucial role in these emissions. The electron-donating ethyl group on the pyridine ring of this compound could subtly modify the energy of the ligand-based charge transfer transitions, potentially tuning the emission wavelength or quantum yield of the resulting material. researchgate.net

While specific CPs based on this compound are not widely reported, the extensive research on CPs constructed from related bis-pyridyl-bis-amide ligands and other functionalized pyridine derivatives demonstrates the vast potential of this class of compounds in materials science. researchgate.netscispace.com These studies show that subtle changes to the ligand structure can lead to significant variations in the dimensionality, topology, and functionality of the resulting coordination polymers.

PropertyRole of this compound LigandPotential ApplicationBasis from Analogous Systems researchgate.netresearchgate.net
Porosity The ethyl group can influence crystal packing and pore hydrophobicity.Selective gas/vapor adsorption, separation of nonpolar molecules.CPs with functionalized organic linkers can create tailored pore environments for specific guest interactions.
Luminescence The electron-donating ethyl group can modulate the electronic structure of the ligand, affecting ligand-to-metal or intra-ligand charge transfer.Chemical sensing (e.g., detection of nitroaromatics via luminescence quenching), solid-state lighting.Terpyridine-based and other pyridine-derived CPs show applications as luminescence sensors.
Catalysis Formation of a robust, heterogeneous catalyst with accessible active sites. The ligand's electronic properties can tune the activity of the metal centers.Heterogeneous catalysis for organic transformations, such as Knoevenagel condensation.CPs based on pyridine-dicarboxylic acid linkers have been successfully used as heterogeneous catalysts.
Structural Diversity Can act as a chelating or bridging ligand, leading to 1D, 2D, or 3D frameworks depending on synthesis conditions.Fundamental research in crystal engineering and the design of novel materials with unique topologies.A wide variety of structures (chains, layers, frameworks) have been achieved using semi-rigid bis-pyridyl-bis-amide ligands.

Applications in Organic Synthesis As a Building Block

Precursor for Advanced Organic Molecules

The inherent reactivity of 5-Ethylpyridine-2-carboxamide makes it an excellent starting material for the synthesis of a variety of advanced organic molecules, particularly those with potential applications in medicinal chemistry and materials science. The pyridine (B92270) nitrogen, the carboxamide group, and the ethyl substituent can all be strategically manipulated to build molecular complexity.

For instance, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 5-ethylpicolinic acid, which serves as a precursor for the synthesis of various esters and other acid derivatives. These transformations are crucial for introducing different functional groups and extending the molecular framework. The pyridine ring itself can undergo N-alkylation or oxidation, providing further avenues for structural modification.

While specific, direct examples of its use in the synthesis of complex, named organic molecules are not extensively detailed in publicly available literature, the fundamental reactivity of its constituent parts points to its significant potential. The principles of retrosynthetic analysis suggest that the this compound core can be a key fragment in the design and synthesis of more elaborate structures. For example, the related compound, 5-ethyl-2-methylpyridine, undergoes oxidative conversion to form valuable products, highlighting the reactivity of the ethyl group on the pyridine ring. This suggests that the ethyl group on this compound could similarly be a handle for further functionalization.

Scaffold for Novel Heterocyclic Compound Synthesis

The pyridine ring of this compound provides a robust scaffold for the construction of novel fused and substituted heterocyclic compounds. The presence of the carboxamide and ethyl groups offers opportunities for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse ring systems.

One potential synthetic route involves the transformation of the carboxamide group into a more reactive functionality, such as a nitrile or an amine. These groups can then participate in cyclization reactions with suitable reagents to form fused heterocyclic systems. For example, a derivative of this compound could potentially be used in the synthesis of pyridopyrimidines or other fused nitrogen-containing heterocycles, which are known to possess a wide range of biological activities. The synthesis of various fused pyrimidine (B1678525) rings from substituted pyridines is a well-established area of research, and this compound represents a promising starting point for such endeavors. semanticscholar.org

Furthermore, the ethyl group can be functionalized, for instance, through benzylic bromination, to introduce a reactive handle for subsequent cyclization reactions. This approach could lead to the formation of tricyclic systems incorporating the pyridine ring. The general strategies for the synthesis of fused heterocyclic compounds often rely on the presence of multiple reactive sites on a core scaffold, a characteristic that this compound possesses. researchgate.net

Functional Group Interconversions and Derivatization

The chemical structure of this compound allows for a variety of functional group interconversions and derivatizations, enabling the fine-tuning of its properties for specific applications.

The carboxamide group is a primary site for such transformations. It can be:

Hydrolyzed to the corresponding carboxylic acid (5-ethylpicolinic acid) under acidic or basic conditions. This acid can then be converted into a wide range of esters, acid chlorides, and other derivatives.

Dehydrated to form the corresponding nitrile (5-ethylpicolinonitrile). Nitriles are versatile intermediates that can be further converted to amines, aldehydes, or carboxylic acids.

Reduced to an amine (2-(aminomethyl)-5-ethylpyridine) using strong reducing agents like lithium aluminum hydride. This transformation is valuable for introducing a basic amino group.

Undergo Hofmann, Curtius, or Lossen rearrangement to yield an amine with one less carbon atom (5-ethylpyridin-2-amine).

The ethyl group can also be a site for derivatization. For example, oxidation of the ethyl group can lead to the corresponding acetylpyridine or, under stronger conditions, to the carboxylic acid at the 5-position. Halogenation at the benzylic position of the ethyl group can introduce a reactive site for nucleophilic substitution.

The pyridine ring itself can be derivatized. The nitrogen atom can be N-oxidized, which can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

These functional group interconversions and derivatizations are fundamental operations in organic synthesis, and their applicability to this compound underscores its utility as a versatile building block for creating a diverse array of organic molecules.

Functional GroupTransformationResulting Functional Group
CarboxamideHydrolysisCarboxylic Acid
CarboxamideDehydrationNitrile
CarboxamideReductionAmine
Ethyl GroupOxidationKetone/Carboxylic Acid
Pyridine NitrogenOxidationN-Oxide

Biological Activity and Mechanistic Insights in Vitro Studies and Theoretical Aspects

Antimicrobial Activity

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

There is no available data on the antibacterial efficacy of 5-Ethylpyridine-2-carboxamide.

Antifungal Efficacy

There is no available data on the antifungal efficacy of this compound.

Prodrug Activation Mechanisms (e.g., AmiC-dependent hydrolysis)

There is no available data on the prodrug activation mechanisms of this compound.

Enzyme Inhibition Studies

Urease Inhibition

There is no available data on the urease inhibition activity of this compound.

Cyclooxygenase (COX) Inhibition

There is no available data on the cyclooxygenase (COX) inhibition activity of this compound.

Ribonucleotide Reductase (CDP Reductase) Inhibition

No studies detailing the inhibitory effects of this compound on ribonucleotide reductase were found.

Other Enzyme Targets

No research data was identified that investigated the activity of this compound against other specific enzyme targets.

Antioxidant Properties

No studies were found that evaluated the in vitro antioxidant properties of this compound.

Modulation of Cellular Pathways (e.g., Autophagy Induction in vitro)

No information is available in the searched scientific literature regarding the ability of this compound to modulate cellular pathways, including the induction of autophagy.

In Vitro Cytotoxicity and Antiproliferative Studies

No data from in vitro cytotoxicity or antiproliferative studies specifically investigating this compound could be located.

Therefore, it is not possible to generate the requested article with the specified content and data tables.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

The biological activity of 5-Ethylpyridine-2-carboxamide is intricately linked to its molecular structure. Variations in its substituents can lead to significant changes in its pharmacological profile.

Effects of Ethyl Group Modifications

The ethyl group at the 5-position of the pyridine (B92270) ring plays a significant role in the molecule's interaction with biological targets. While direct modifications to the ethyl group of this compound are not extensively documented in the provided research, studies on analogous compounds with substitutions at the 5-position offer valuable insights. For instance, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, a class of compounds with structural similarities, the presence of a 5-ethylamino group was found to be a key determinant of their biological activity. nih.gov

Specifically, 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone was identified as one of the most potent inhibitors of ribonucleotide reductase activity, demonstrating significant antitumor effects. nih.gov This suggests that the ethyl moiety, or a closely related analogue, at the 5-position can contribute positively to the compound's biological efficacy. The following table summarizes the activity of related compounds with varying alkylamino groups at the 5-position.

CompoundInhibitory Concentration (IC50)Antitumor Activity (% T/C)
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.3 µM223
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.0 µM204
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.4 µM215

Data sourced from a study on pyridine-2-carboxaldehyde thiosemicarbazone derivatives. nih.gov

These findings underscore the importance of the substituent at the 5-position, with the ethylamino group showing the highest potency in terms of inhibitory concentration.

Role of the Carboxamide Moiety

The carboxamide group is a cornerstone of the molecular architecture of this compound, significantly influencing its chemical properties and biological interactions. This functional group is a common feature in many biologically active compounds and commercial fungicides, where it often acts as a crucial linker between different molecular fragments. mdpi.com

The amide bond can participate in hydrogen bonding, which is often a key factor in the binding of a molecule to its biological target. mdpi.com The presence of a proton on the amide nitrogen allows it to act as a hydrogen bond donor, a feature that can be critical for stabilizing interactions within a receptor's binding site. mdpi.com Conversely, the absence of a proton, for instance in N,N-disubstituted amides, can alter these binding capabilities. researchgate.net

Furthermore, the electronic properties of the carboxamide group can be modulated by substitutions on the amide nitrogen. For example, the introduction of a methyl group to the amide can decrease the electrostatic potential values at the nitrogen atom. mdpi.com The planarity of the carboxamide in relation to the pyridine ring is another structural aspect that can influence activity. In some related pyridine carboxamides, the substituted pyridine ring and the amide moiety are coplanar, which can affect molecular interactions. nih.gov

Influence of Substitutions on the Pyridine Ring

Studies on various pyridine carboxamides have shown that the location of substituents (ortho, meta, or para to the ring nitrogen) influences the electron-donating properties of the reaction center. nih.gov For example, moving a substituent from the para to the meta or ortho position can lead to a reduction in the electrostatic potential at the ring nitrogen. mdpi.com

In a study of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the introduction of fluorine atoms onto the pyridine ring resulted in nearly planar molecular structures, with only small dihedral angles between the two pyridine rings. nih.gov This highlights how substitutions can fine-tune the three-dimensional shape of the molecule, which is critical for its interaction with biological targets. The following table presents the dihedral angles for these substituted pyridine carboxamides.

CompoundDihedral Angle Between Pyridine Rings
N-(pyridine-2-carbonyl)pyridine-2-carboxamide6.1 (2)°
N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide5.2 (2)°

Data from a study on the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides. nih.gov

These subtle changes in molecular geometry, induced by ring substitution, can have a profound impact on the compound's biological activity.

Ligand Structure-Reactivity Relationships in Catalysis

Pyridine carboxamide derivatives have demonstrated potential as ligands in coordination chemistry and catalysis. nih.govresearchgate.netrsc.org The structural features of this compound, namely the pyridine ring nitrogen and the carboxamide group, make it a candidate for coordinating with metal ions.

The nitrogen atom of the pyridine ring can act as a Lewis base, donating a pair of electrons to a metal center. The carboxamide group offers additional coordination sites through its oxygen and nitrogen atoms. The way in which these atoms bind to a metal ion will be dictated by the steric and electronic environment of the ligand.

In related pyridine dicarboxamide ligands, the deprotonated amidic nitrogen atoms have been shown to coordinate with metal ions like copper(II). rsc.org The resulting complexes can exhibit interesting magnetic and catalytic properties. The specific structure of the ligand, including the nature and position of substituents like the ethyl group, will influence the geometry and stability of the metal complex, and in turn, its reactivity in catalytic processes. For instance, non-planar arrangements of ligand moieties can enhance reactivity by facilitating the interaction with incoming nucleophiles. researchgate.net

Stereochemical Influences on Activity and Properties

Stereochemistry is a fundamental aspect of molecular recognition and biological activity. nih.govmalariaworld.orgnih.gov While this compound itself is not chiral, the introduction of chiral centers through modification of its structure could have significant implications for its biological properties.

The interaction of a small molecule with a biological target, such as an enzyme or receptor, is often highly stereospecific. Different enantiomers or diastereomers of a chiral compound can exhibit vastly different biological activities, with one isomer being highly active while the other is inactive or even has an opposing effect. nih.govmalariaworld.orgnih.govresearchgate.net

This stereoselectivity can arise from differences in how the isomers fit into a chiral binding site. Furthermore, stereochemistry can influence a compound's pharmacokinetic properties, including its uptake, distribution, and metabolism. nih.gov For example, cellular uptake can be mediated by stereoselective transport systems. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to evaluate the biological activity of the individual stereoisomers.

Supramolecular Chemistry and Crystal Engineering of 5 Ethylpyridine 2 Carboxamide

Co-crystallization and Polymorphism Studies

The pyridine-2-carboxamide scaffold is a versatile building block in crystal engineering, known for its ability to form co-crystals and exhibit polymorphism. Studies on the parent molecule, picolinamide (B142947), have demonstrated its propensity to co-crystallize with a variety of molecules, particularly dicarboxylic acids. This ability is rooted in the robust hydrogen bonding capabilities of the carboxamide group and the pyridine (B92270) nitrogen.

While specific polymorphism studies on 5-Ethylpyridine-2-carboxamide are not prevalent, research on related compounds, such as pyridine-2,6-dicarboxamides, has shown that substitutions on the pyridine ring can lead to different crystalline phases, including hydrated and anhydrous forms. The conformational flexibility of the carboxamide group, in conjunction with the steric and electronic influence of the 5-ethyl substituent, suggests that this compound is also a likely candidate for exhibiting polymorphism under different crystallization conditions. The ethyl group may influence crystal packing by either disrupting common packing motifs observed in picolinamide or by introducing new, weak C-H···π or C-H···O interactions that favor alternative arrangements.

The exploration of co-crystallization involving this compound could yield novel solid forms with tailored physicochemical properties. Based on the behavior of analogous compounds, suitable co-formers would likely be molecules with complementary hydrogen bond donors and acceptors, such as carboxylic acids or other amides.

Hydrogen Bonding Networks and Intermolecular Interactions

The intermolecular interactions in the crystalline state of this compound are predicted to be dominated by the strong hydrogen bonds formed by the carboxamide functional group. Drawing parallels with the extensively studied crystal structure of picolinamide, the primary hydrogen bonding motif is expected to be the N-H···O interaction between the amide groups of adjacent molecules. cam.ac.ukresearchgate.net

In the crystal structure of picolinamide, these interactions lead to the formation of infinite one-dimensional chains. cam.ac.ukresearchgate.net These chains are often characterized by specific graph-set notations, such as C(4). Furthermore, picolinamide is known to form dimeric structures through a pair of N-H···O hydrogen bonds, resulting in a characteristic R²₂(8) ring motif. cam.ac.ukresearchgate.net It is highly probable that this compound will exhibit similar supramolecular synthons.

The key intermolecular interactions expected in the crystal structure of this compound are summarized in the table below, based on the known interactions in picolinamide.

Interaction TypeDonorAcceptorCommon Supramolecular Synthons
Strong Hydrogen BondAmide N-HCarbonyl OC(4) chain, R²₂(8) dimer
Weaker Hydrogen BondPyridine C-HCarbonyl O-
Weaker Hydrogen BondEthyl C-HCarbonyl O / Pyridine N-
π-π StackingPyridine RingPyridine RingOffset or parallel-displaced stacking

The presence of the 5-ethyl group introduces the possibility of additional, weaker intermolecular interactions that are not present in picolinamide. These include C-H···O and C-H···N hydrogen bonds involving the ethyl group's hydrogen atoms and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. Furthermore, the ethyl group could influence the π-π stacking interactions between the pyridine rings, potentially leading to different packing efficiencies and arrangements compared to the parent compound. Hirshfeld surface analysis of related pyridine-carboxamide derivatives has been a valuable tool in visualizing and quantifying these various intermolecular contacts.

Design of Self-Assembled Structures and Supramolecular Architectures

The predictable and directional nature of the hydrogen bonds formed by the pyridine-2-carboxamide moiety makes this compound an excellent candidate for the rational design of self-assembled structures and complex supramolecular architectures. The principles of crystal engineering, which involve the understanding and utilization of intermolecular interactions to create new solids with desired properties, are central to this endeavor.

The formation of robust supramolecular synthons, such as the amide-amide hydrogen-bonded chains and dimers, provides a reliable strategy for constructing one-dimensional tapes or two-dimensional sheets. The 5-ethyl group can then act as a "tuning" substituent, modifying the spacing and orientation of these primary structures in the solid state. By carefully selecting solvents and crystallization conditions, it may be possible to guide the self-assembly process towards specific, targeted architectures.

Furthermore, this compound can be envisioned as a key component in multi-component systems, such as metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the carbonyl oxygen both offer potential coordination sites for metal ions. The self-assembly of these building blocks could lead to the formation of porous materials with applications in gas storage, catalysis, or sensing. The ethyl group in such structures would project into the pores or channels, influencing their size, shape, and chemical environment. The design principles for such architectures rely on the synergy between strong, directional coordination bonds and weaker, structure-directing hydrogen bonds and van der Waals interactions.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of pyridine (B92270) carboxamides exist, the pursuit of novel, more efficient, and sustainable synthetic methodologies for 5-Ethylpyridine-2-carboxamide is a key area for future research. Current synthetic strategies often involve multi-step processes that may have limitations in terms of yield, cost-effectiveness, and environmental impact.

Future research could focus on:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates could significantly improve efficiency. For instance, exploring a one-pot approach using readily available starting materials like NH4HCO3 and C2H5OH under hydrothermal conditions, similar to methods developed for related compounds like 5-ethyl-2-methylpyridine, could be a fruitful avenue.

Catalytic Approaches: Investigating novel catalysts to improve reaction rates and selectivity is crucial. This could include the use of transition metal catalysts or biocatalysts to achieve milder reaction conditions and reduce waste.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Green Chemistry Principles: A focus on developing synthetic routes that adhere to the principles of green chemistry, such as using renewable starting materials, employing environmentally benign solvents, and minimizing energy consumption, will be essential.

A comparative table of potential synthetic approaches is presented below.

MethodologyPotential AdvantagesResearch Focus
One-Pot Synthesis Increased efficiency, reduced waste, cost-effectiveDevelopment of tandem or domino reaction sequences.
Novel Catalysis Higher yields, improved selectivity, milder conditionsExploration of transition metal complexes and enzyme-based catalysts.
Flow Chemistry Enhanced safety, scalability, precise process controlOptimization of reaction parameters in continuous flow reactors.
Green Synthesis Reduced environmental impact, sustainabilityUse of renewable feedstocks and eco-friendly solvents.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques like NMR and IR are routinely used, the application of more advanced methods can provide deeper insights.

Future research directions include:

Solid-State NMR Spectroscopy: To probe the structure, dynamics, and intermolecular interactions of this compound in the solid state.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase conformation and non-covalent interactions of the molecule and its complexes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict spectroscopic properties, analyze bonding, and understand reaction mechanisms. For instance, computational studies on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have successfully generated pharmacophore models and 3D-QSAR models, suggesting a similar approach could be valuable for this compound to predict its potential biological activities.

TechniqueInformation GainedPotential Application for this compound
Solid-State NMR Crystal packing, polymorphism, molecular motionUnderstanding intermolecular interactions in the solid state.
Ion Mobility-MS Gas-phase conformation, collision cross-sectionCharacterizing the 3D structure of the isolated molecule and its clusters.
DFT Calculations Electronic structure, vibrational frequencies, reaction energiesPredicting spectroscopic data and modeling reaction pathways.
Molecular Dynamics Conformational dynamics, solvent effectsSimulating the behavior of the molecule in different environments.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The pyridine-carboxamide moiety is an excellent ligand for coordinating with metal ions, opening up a vast field of research in coordination chemistry and catalysis. The ethyl group at the 5-position can also influence the steric and electronic properties of the resulting metal complexes.

Future research should explore:

Synthesis of Novel Coordination Complexes: The synthesis and characterization of new coordination complexes of this compound with a wide range of transition metals and lanthanides. The structural characterization of these complexes using single-crystal X-ray diffraction will be crucial.

Catalytic Activity: Investigating the catalytic potential of these new metal complexes in various organic transformations. For example, cobalt(III) complexes of 2-pyridinecarboxamide ligands have shown high activity in the oxidation of ethylbenzene. Similarly, copper, cobalt, nickel, and manganese complexes with related carboximidate ligands have been used as catalysts in the Henry reaction. The catalytic activity of this compound-based complexes in these and other reactions, such as polymerization and C-C coupling reactions, should be explored.

Magnetic and Luminescent Properties: Investigating the magnetic and photophysical properties of the synthesized complexes for potential applications in materials science.

Metal IonPotential Coordination GeometryPotential Catalytic Application
Copper(II) Square planar, octahedralOxidation reactions, Atom Transfer Radical Polymerization (ATRP).
Cobalt(II/III) OctahedralOxidation of hydrocarbons, Henry reaction.
Nickel(II) Square planar, octahedralCross-coupling reactions, hydrogenation.
Manganese(II/III) OctahedralEpoxidation, oxidation reactions.
Zinc(II) Tetrahedral, octahedralLewis acid catalysis, polymerization.

Elucidation of Broader Biological Mechanisms and Targets (In Vitro)

The structural motif of pyridine carboxamide is present in numerous biologically active compounds, suggesting that this compound and its derivatives could possess interesting pharmacological properties. Future research should focus on in vitro screening to identify potential biological targets and mechanisms of action.

Potential areas for investigation include:

Antimicrobial Activity: Screening against a panel of bacteria and fungi, inspired by the antimycobacterial activity of related imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines. The design of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors highlights the potential for carboxamide-containing heterocycles in oncology.

Enzyme Inhibition: Screening against a range of enzymes, such as kinases, proteases, or oxidoreductases. For example, novel synthetic carboxamide-linked pyridopyrrolopyrimidines have been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro).

Antiviral Activity: Evaluating the potential to inhibit the replication of various viruses.

Research AreaRationale based on Related CompoundsPotential In Vitro Assays
Antimicrobial Activity of imidazo[1,2-a]pyridine-3-carboxamides.Minimum Inhibitory Concentration (MIC) assays.
Anticancer Activity of pyrazole-4-carboxamide derivatives as FGFR inhibitors.Cytotoxicity assays (e.g., MTT, XTT) on cancer cell lines.
Enzyme Inhibition Activity of pyridopyrrolopyrimidines against SARS-CoV-2 MPro.Enzyme activity assays, IC50 determination.
Antiviral Broad antiviral potential of pyridine and carboxamide moieties.Viral replication assays, plaque reduction assays.

Rational Design of Derivatives with Tuned Properties for Specific Academic Applications

Building upon the fundamental understanding of this compound, the rational design of new derivatives with tailored properties is a promising avenue for future research. By systematically modifying the core structure, it is possible to fine-tune its electronic, steric, and pharmacokinetic properties for specific academic applications.

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the ethyl group, the pyridine ring, or the carboxamide moiety to establish clear structure-activity relationships.

Bioisosteric Replacement: Employing bioisosteric replacement strategies to improve potency, selectivity, or metabolic stability.

Computational Drug Design: Using molecular docking and other computational tools to guide the design of derivatives that target specific biological macromolecules. The rational design of novel imidazole (B134444) derivatives as anti-angiogenesis agents serves as a successful example of this approach.

Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their biological targets, potentially leading to increased potency and duration of action, as demonstrated with 5-amino-1H-pyrazole-4-carboxamide derivatives targeting FGFRs.

Derivative SeriesRationale for DesignPotential Application
Variation of the 5-alkyl group To probe steric effects and lipophilicity.Optimization of binding affinity and cell permeability.
Substitution on the pyridine ring To modulate electronic properties and introduce new interaction sites.Enhancing ligand-receptor interactions.
Modification of the carboxamide To alter hydrogen bonding capacity and metabolic stability.Improving pharmacokinetic properties.
Introduction of reactive groups To create covalent inhibitors.Achieving irreversible binding to a biological target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethylpyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a pyridine core and introduce the ethyl group via alkylation or Friedel-Crafts acylation. For carboxamide formation, use coupling agents like EDCI/HOBt with ammonia or amines. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to improve yields. Purify via column chromatography and validate purity using HPLC (≥98% as per standards in ). Monitor intermediates using TLC or LC-MS .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify ethyl and carboxamide substituents.
  • X-ray crystallography to resolve bond angles and confirm stereochemistry (e.g., as in for related pyridine derivatives).
  • HPLC-MS for purity assessment and detection of byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from light and moisture, as pyridine derivatives can degrade over time ().
  • Follow disposal guidelines per local regulations, emphasizing neutralization of acidic/basic residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Iterative analysis : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations).
  • Impurity profiling : Use HPLC to detect trace isomers or degradation products ( ).
  • Collaborative verification : Compare results with crystallographic data (e.g., bond angles in ) or literature for analogous compounds .

Q. What strategies are effective for optimizing the ethyl substituent to enhance bioactivity or stability?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied alkyl chain lengths (e.g., methyl, propyl) and test biological activity.
  • Steric/electronic analysis : Use computational modeling to assess how ethyl group positioning affects electron density ().
  • Stability assays : Conduct accelerated degradation studies under varying pH/temperature conditions .

Q. How should ethical and methodological rigor be maintained when reporting conflicting results in publications?

  • Methodology :

  • Transparent documentation : Disclose all experimental conditions (e.g., solvent batches, catalyst sources) to enable reproducibility.
  • Statistical validation : Apply ANOVA or t-tests to assess significance of contradictory data ().
  • Ethical alignment : Cite established guidelines (e.g., ACS Ethical Standards) and address biases through peer review or independent replication ( ) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data in studies involving this compound?

  • Methodology :

  • Non-linear regression for IC₅₀/EC₅₀ calculations (e.g., using GraphPad Prism).
  • Time-course assays : Apply kinetic models (e.g., Michaelis-Menten) to enzyme inhibition studies.
  • Error analysis : Report standard deviations and confidence intervals for triplicate experiments () .

Q. How can researchers design longitudinal studies to assess the compound’s stability or bioactivity over extended periods?

  • Methodology :

  • Accelerated aging tests : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
  • Periodic sampling : Collect data at predefined intervals (e.g., 1 week, 1 month) to track changes, akin to the longitudinal framework in .
  • Resource conservation : Use small-scale batches to minimize waste while ensuring statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.